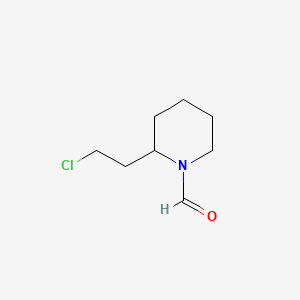

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

Description

Properties

IUPAC Name |

2-(2-chloroethyl)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-5-4-8-3-1-2-6-10(8)7-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPYXHFHKMVKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Fidelity Synthesis of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

[1][2]

Executive Summary

Target Compound: 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde CAS: 128183-77-7 Molecular Formula: C₈H₁₄ClNO Molecular Weight: 175.66 g/mol [1][2][3]

This technical guide details the robust synthesis of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde, a critical building block in the development of piperidine-based pharmaceuticals and nitrogen mustard analogs.[1][2] Unlike simple piperidines, the presence of the N-formyl group serves a dual purpose: it acts as a protecting group to modulate the nucleophilicity of the nitrogen atom, thereby preventing the premature formation of the reactive aziridinium ion, and it provides a handle for subsequent functionalization (e.g., reduction to an N-methyl group or hydrolysis).[1][2]

The protocol outlined below prioritizes process safety and chemical yield , utilizing a two-step sequence starting from commercially available 2-piperidineethanol. This route avoids the handling of unstable free-base nitrogen mustards, ensuring a scalable and reproducible workflow for research and early-stage development.[1][2]

Strategic Retrosynthesis

The synthesis is designed to install the chlorine atom only after the nitrogen lone pair has been deactivated by formylation.[1][2] This "Safety-First" retrosynthetic approach precludes the formation of the toxic and unstable aziridinium intermediate during the chlorination step.[1][2]

Figure 1: Retrosynthetic analysis emphasizing the deactivation of the nitrogen center prior to alkyl chloride formation.[1][2]

Experimental Protocol

Step 1: N-Formylation of 2-Piperidineethanol

This step installs the formyl group using ethyl formate.[1][2] This method is preferred over Vilsmeier-Haack conditions or acetic anhydride/formic acid mixtures for its atom economy and ease of workup.[1][2]

Reaction Scheme:

(Note: Diagram simplified for layout; chemical structures implied)

Materials & Reagents

| Reagent | Equiv.[1][2][4][5][6][7][8] | Role |

| 2-Piperidineethanol | 1.0 | Starting Material |

| Ethyl Formate | 5.0 | Reagent & Solvent |

| Triethylamine (Et₃N) | 0.1 | Catalyst (Optional) |

Procedure

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite).

-

Addition : Charge the flask with 2-piperidineethanol (12.9 g, 100 mmol) and ethyl formate (40 mL, ~500 mmol).

-

Reaction : Heat the mixture to reflux (internal temp ~54°C) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.[2] The starting amine should be fully consumed.[1][2]

-

Workup :

-

Purification : High-vacuum distillation (bp ~140–145°C at 0.5 mmHg) provides the pure N-formyl alcohol.[1][2] Alternatively, for the next step, the crude oil (purity >95%) is often sufficient.[1][2]

-

Yield : 85–92%[1]

-

Step 2: Chlorination via Thionyl Chloride

The conversion of the alcohol to the alkyl chloride is achieved using thionyl chloride (SOCl₂).[1][2] The N-formyl group ensures that the nitrogen lone pair does not participate in an intramolecular displacement, which would otherwise form a bicyclic aziridinium salt.[1][2]

Materials & Reagents

| Reagent | Equiv.[1][2][4][5][6][7][8] | Role |

| N-Formyl-2-piperidineethanol | 1.0 | Substrate |

| Thionyl Chloride (SOCl₂) | 1.5 | Chlorinating Agent |

| Chloroform (CHCl₃) | Solvent | Anhydrous Solvent |

Procedure

-

Setup : Flame-dry a 250 mL three-neck round-bottom flask under Argon/Nitrogen. Equip with a pressure-equalizing addition funnel, a thermometer, and a gas scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.[1][2]

-

Solubilization : Dissolve N-formyl-2-piperidineethanol (15.7 g, 100 mmol) in anhydrous Chloroform (60 mL). Cool the solution to 0°C using an ice bath.

-

Addition : Add Thionyl Chloride (10.9 mL, 150 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C. Caution: Exothermic reaction with gas evolution.

-

Reaction :

-

Workup :

-

Evaporate the solvent and excess SOCl₂ under reduced pressure.[1][2] Note: Use a high-efficiency trap to prevent SOCl₂ from damaging the pump.

-

Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.[1][2]

-

Wash with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification : Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 80:20 to 60:40) affords the target compound as a colorless to pale yellow oil.[1][2]

Process Analytics & Characterization[1]

The N-formyl group exhibits restricted rotation around the C-N amide bond, leading to the presence of rotamers (cis/trans isomers) in the NMR spectra at room temperature.[1][2] This is a hallmark of this compound class.

| Technique | Expected Data | Interpretation |

| ¹H NMR (CDCl₃) | δ 8.05 & 8.15 (s, 1H, N-CH O) | Distinctive formyl proton signals (rotamers).[1][2] |

| δ 3.60 (t, 2H, -CH₂Cl ) | Diagnostic triplet for the chloromethyl group.[1][2] | |

| δ 4.20 & 3.50 (m, 1H, N-CH -R) | Methine proton alpha to nitrogen (split by rotamers).[1][2] | |

| IR Spectroscopy | 1660–1670 cm⁻¹ (Strong) | Amide C=O stretch (Formyl).[1][2] |

| Mass Spectrometry | m/z 175/177 (3:1 ratio) | Molecular ion [M]⁺ showing characteristic Chlorine isotope pattern.[1][2] |

Safety & Handling (E-E-A-T)

Warning: 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde is an alkylating agent.[1][2] While the N-formyl group reduces its immediate vesicant potential compared to free nitrogen mustards, it should still be treated as a potential mutagen and skin irritant.[1][2]

-

Engineering Controls : All operations involving SOCl₂ and the final product must be conducted in a well-ventilated fume hood.

-

PPE : Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1][2]

-

Decontamination : Spills should be treated with dilute NaOH or ammonia solution to hydrolyze the alkyl chloride and neutralize the acid.[1][2]

-

Waste : Segregate halogenated organic waste. Do not mix with strong oxidizers.[1][2]

References

-

General Synthesis of N-Formylamines

-

Chlorination of Amino Alcohols

-

Compound Identification

-

Mechanistic Context (Aziridinium Ions)

Sources

- 1. N-Formylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. biomall.in [biomall.in]

- 3. bio-fount.com [bio-fount.com]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. air.unimi.it [air.unimi.it]

- 7. CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

chemical properties of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2-chloroethyl)-1-piperidinecarboxaldehyde, a specialized bifunctional organic compound. As this molecule is not a standard commercially available reagent, this document synthesizes information from related structures to propose its chemical properties, a viable synthetic pathway, and its potential applications in medicinal chemistry and organic synthesis. The core of this guide is built on established principles of reactivity for N-acylpiperidines and 2-substituted piperidine derivatives, offering a predictive yet robust framework for researchers. We will explore its structure, reactivity, and the causality behind experimental choices for its synthesis and handling, grounded in authoritative chemical literature.

Chemical Identity and Structure Elucidation

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde is a distinct chemical entity characterized by a piperidine ring substituted at two positions: a formyl group (-CHO) on the nitrogen atom (position 1) and a 2-chloroethyl group (-CH₂CH₂Cl) on the adjacent carbon atom (position 2). The presence of these two functional groups imparts a unique reactivity profile, making it a potentially valuable, albeit specialized, building block in synthetic chemistry.

The N-formyl group acts as a protecting group for the piperidine nitrogen, modulating its basicity and nucleophilicity. Furthermore, the amide bond of the N-formyl group introduces rotational isomers (rotamers) due to the partial double-bond character of the C-N bond, which can be observed in spectroscopic analyses. The 2-chloroethyl group provides a reactive electrophilic site for nucleophilic substitution, enabling the extension of the molecule's carbon skeleton.

Table 1: Core Chemical Identifiers (Predicted)

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2-chloroethyl)piperidine-1-carbaldehyde | N/A |

| Molecular Formula | C₈H₁₄ClNO | N/A |

| Molecular Weight | 175.65 g/mol | N/A |

| CAS Number | Not assigned | N/A |

| Canonical SMILES | C1=O(N(C(CCCl)CCCC1))) | N/A |

| InChI Key | (Predicted) | N/A |

Proposed Synthesis and Methodologies

A logical and efficient synthesis of 2-(2-chloroethyl)-1-piperidinecarboxaldehyde would involve a two-step process starting from the commercially available 2-piperidineethanol. This pathway ensures precise control over the substitution pattern.

Step 1: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride

The initial step involves the conversion of the hydroxyl group of 2-piperidineethanol to a chloride. This is a standard transformation, reliably achieved using thionyl chloride (SOCl₂). The reaction proceeds through a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The use of the hydrochloride salt of the starting material is common practice to prevent side reactions with the secondary amine.

A detailed protocol for this step has been documented in the literature.[1]

Experimental Protocol: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride [1]

-

A 27.2 g (0.2 mole) sample of 2-(2-hydroxyethyl)piperidine is treated with ethereal hydrogen chloride, and the resulting salt is briefly dried.[1]

-

The solid hydrochloride salt is dissolved in 125 mL of warm chloroform.

-

Thionyl chloride (33.5 mL, 0.46 mole) is added portion-wise to the solution.

-

The reaction mixture is heated to reflux for 2.5 hours.[1]

-

After cooling to room temperature, the solvent is removed in vacuo, yielding a brown solid.

-

The crude solid is recrystallized from an ethanol-ether mixture to afford the purified 2-(2-chloroethyl)piperidine hydrochloride.[1]

Step 2: N-Formylation of 2-(2-Chloroethyl)piperidine

The second step is the N-formylation of the secondary amine. The free base of 2-(2-chloroethyl)piperidine must first be generated from its hydrochloride salt, typically by treatment with a base like sodium hydroxide. The subsequent formylation can be achieved using various reagents. A common and effective method is the use of formic acid or a mixed anhydride of formic and acetic acid.

Experimental Protocol: N-Formylation

-

The purified 2-(2-chloroethyl)piperidine hydrochloride is dissolved in water and cooled in an ice bath.

-

A stoichiometric amount of a strong base (e.g., 2M NaOH) is added to neutralize the hydrochloride and generate the free amine.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base.

-

The free amine is then dissolved in a suitable solvent, and a formylating agent (e.g., ethyl formate or a pre-formed solution of formic acetic anhydride) is added. The reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC or GC-MS).

-

The reaction mixture is worked up by washing with aqueous bicarbonate solution to remove excess acid, followed by a brine wash. The organic layer is dried and concentrated to yield the crude 2-(2-chloroethyl)-1-piperidinecarboxaldehyde, which can be purified by column chromatography or vacuum distillation.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties (Inferred)

The physicochemical properties of 2-(2-chloroethyl)-1-piperidinecarboxaldehyde can be inferred from those of N-formylpiperidine and related chloroalkanes.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data | Source(s) |

| Appearance | Colorless to pale yellow liquid | N-Formylpiperidine is a colorless to light yellow liquid. | [2] |

| Boiling Point | > 222 °C | Higher than N-formylpiperidine (222 °C) due to increased molecular weight. | [2] |

| Melting Point | Not applicable (liquid at STP) | Similar to N-formylpiperidine (-31 °C). | [2] |

| Density | ~1.1 g/cm³ | Higher than N-formylpiperidine (~1.019 g/cm³) due to the presence of chlorine. | [2] |

| Solubility | Soluble in organic solvents (e.g., ether, THF, chloroform). Limited solubility in water. | N-acylpiperidines are generally soluble in organic solvents. | [3] |

| Stability | Stable under normal conditions. | N-formylpiperidine is stable under recommended storage conditions. | [4] |

Reactivity and Mechanistic Pathways

The reactivity of this molecule is dictated by its two primary functional groups.

-

The 2-Chloroethyl Side Chain: This is an electrophilic center susceptible to Sₙ2 (nucleophilic substitution) reactions. A wide range of nucleophiles, including amines, thiols, cyanides, and alkoxides, can displace the chloride ion. This reactivity is central to its utility as a building block for introducing the 2-substituted piperidine motif into larger molecules. The proximity of the N-formyl group may influence the rate of substitution through steric hindrance.

-

The N-Formyl Group: The amide functionality can undergo hydrolysis under strong acidic or basic conditions to yield 2-(2-chloroethyl)piperidine. The formyl group can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-methyl derivative, 2-(2-chloroethyl)-1-methylpiperidine.

Caption: Key reactive pathways for the target molecule.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 2-(2-chloroethyl)-1-piperidinecarboxaldehyde makes it a potentially useful intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

-

Scaffold for Novel Therapeutics: The piperidine ring is a common motif in many FDA-approved drugs. This compound could serve as a starting point for creating libraries of novel compounds for drug discovery. The chloroethyl group allows for covalent attachment to various biological targets or for building out more complex side chains.

-

Intermediate for Alkaloid Synthesis: Many naturally occurring alkaloids feature substituted piperidine rings. This molecule could be a key intermediate in the total synthesis of such compounds.[5]

-

Probing Structure-Activity Relationships (SAR): In drug development, systematic modification of a lead compound is crucial. This reagent provides a straightforward way to introduce a piperidine ring with a reactive handle, allowing for the exploration of SAR.

Analytical Methodologies

The characterization and purity assessment of 2-(2-chloroethyl)-1-piperidinecarboxaldehyde would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the formyl proton (a singlet or doublet around 8.0-8.5 ppm), the protons of the chloroethyl group, and the complex multiplets of the piperidine ring protons. The presence of rotamers could lead to a doubling of some signals.

-

¹³C NMR: Would display a signal for the carbonyl carbon around 160-165 ppm, signals for the chloroethyl carbons, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): ESI-MS would be used to confirm the molecular weight (175.65 g/mol ) and would show a characteristic isotopic pattern for a monochlorinated compound.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be expected around 1650-1680 cm⁻¹.

-

Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography would be essential for assessing the purity of the synthesized compound.

Safety, Handling, and Toxicity

As 2-(2-chloroethyl)-1-piperidinecarboxaldehyde is not a standard catalog item, a dedicated Safety Data Sheet (SDS) is unavailable. Therefore, its hazards must be inferred from its constituent functional groups: N-formylpiperidine and the chloroethyl moiety.

Table 3: Inferred Hazards and Handling Precautions

| Hazard Category | Description and Precautionary Measures | Source(s) |

| Acute Toxicity | Expected to be harmful if swallowed and toxic in contact with skin, similar to N-formylpiperidine. Precautions: Avoid ingestion and skin contact. Wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat. | [4] |

| Skin/Eye Irritation | Expected to cause skin and serious eye irritation. The chloroalkyl group may also be corrosive. Precautions: Wear safety goggles or a face shield. Ensure an eyewash station and safety shower are readily accessible. | [4] |

| Respiratory Irritation | Vapors may cause respiratory irritation. Precautions: Handle only in a well-ventilated area or a chemical fume hood. Avoid inhaling vapors. | [6] |

| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. | [4] |

| Handling | Use spark-proof tools and avoid sources of ignition. Ground and bond containers when transferring material. Wash hands thoroughly after handling. | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up. | [2] |

Conclusion

References

-

Armstrong, J. E., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 361-367. Available at: [Link]

-

Loba Chemie. (2022). N-FORMYLPIPERIDINE Safety Data Sheet. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-PHENYLPROPIONALDEHYDE. Coll. Vol. 6, p.923 (1988); Vol. 57, p.88 (1977). Available at: [Link]

-

Singh, V. K. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron, 63(1), 126-133. Available at: [Link]

-

Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds, 1-25. Available at: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Available at: [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - N-Formylpiperidine, 99%. Available at: [Link]

Sources

Stability and Handling of Chloroethyl Piperidine Derivatives: A Technical Guide

Part 1: Executive Summary & The "Aziridinium Trap"

Chloroethyl piperidine derivatives (e.g., 1-(2-chloroethyl)piperidine) are potent alkylating agents widely used as intermediates in the synthesis of pharmaceuticals like raloxifene and various antihistamines. However, their utility is matched by a critical instability: the "Aziridinium Trap."

Unlike standard alkyl halides, these molecules possess an internal nucleophile (the piperidine nitrogen) positioned perfectly to attack the electrophilic carbon of the chloroethyl tail. This intramolecular cyclization occurs rapidly in the free base form, generating a highly reactive spiro-aziridinium ion .

Core Technical Directive:

-

The HCl salt is the only stable form. The protonated nitrogen (

) cannot act as a nucleophile. -

The Free Base is a transient species. It must be generated in situ and used immediately. Storage of the free base is chemically impossible; it will self-destruct into dimers and hydrolysis products within hours at room temperature.

Part 2: Mechanistic Underpinnings

The Degradation Pathway

The degradation is driven by thermodynamics and kinetics. The formation of the 3-membered aziridinium ring is kinetically favored (neighboring group participation) despite the ring strain.

Mechanism:

-

Activation: Deprotonation of the HCl salt releases the free amine lone pair.

-

Cyclization: The nitrogen lone pair attacks the

-carbon, displacing the chloride ion. -

Intermediate: Formation of the 3-azoniaspiro[2.5]octane ion (the aziridinium species).

-

Fate:

-

Path A (Hydrolysis): Attack by water opens the ring to form 1-(2-hydroxyethyl)piperidine.

-

Path B (Dimerization): Attack by another free base molecule forms quaternary ammonium dimers.

-

Pathway Visualization

Figure 1: The degradation cascade of 1-(2-chloroethyl)piperidine. The red arrow indicates the rapid, spontaneous cyclization event.

Part 3: Stability Matrix & Factors

The stability of these derivatives is not binary; it is a function of environmental variables.

| Parameter | Condition | Stability Impact | Mechanism |

| pH | < 4.0 | High | Nitrogen is protonated ( |

| pH | > 7.0 | Critical Failure | Nitrogen is deprotonated. Cyclization follows first-order kinetics. |

| Temperature | > 25°C | Accelerated | Arrhenius relationship increases rate of cyclization ( |

| Solvent | Water/Alcohols | Variable | Promotes hydrolysis of the aziridinium ion once formed. |

| Concentration | High (>1 M) | Risk of Dimerization | Second-order reaction between Aziridinium and Free Base becomes significant. |

Kinetic Reality

Research indicates that the half-life (

Part 4: Analytical Methodologies

Detecting the degradation requires separating the ionic salt, the polar alcohol, and the reactive aziridinium.

HPLC Protocol (Reverse Phase)

Standard UV detection is challenging due to the lack of a strong chromophore.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: CAD (Charged Aerosol Detector) or MS (Mass Spec) is preferred. If UV is used, monitor at 210 nm .

-

Marker: The alcohol hydrolysis product usually elutes earlier than the intact chloroethyl derivative due to increased polarity.

Chloride Titration (Silver Nitrate)

A self-validating check for purity:

-

Dissolve a known mass of the HCl salt in water.

-

Titrate with 0.1 M

. -

Logic:

-

1.0 eq of

= Pure HCl salt. -

>1.0 eq of

= Degradation has occurred (covalent chlorine from the chloroethyl group has hydrolyzed into free chloride ions).

-

Part 5: Operational Guidelines (Storage & Handling)

Storage Protocol

-

Form: Store ONLY as the Hydrochloride (HCl) salt.

-

Temperature: -20°C is optimal; 4°C is acceptable for short term.

-

Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1] Moisture absorption leads to local "solution-like" environments where degradation can start.

Safe Handling Decision Tree

Figure 2: Operational logic for handling chloroethyl piperidine derivatives to minimize degradation risks.

Emergency Quenching Protocol (Thiosulfate Method)

If a spill occurs or you have unreacted aziridinium species, water alone is insufficient (it forms the alcohol, which is less toxic but the process is slow).

-

Prepare Quench Solution: 10% w/v Sodium Thiosulfate (

) in water. -

Action: Add excess thiosulfate to the reaction mixture/spill.

-

Mechanism: Thiosulfate is a "soft" super-nucleophile. It rapidly opens the aziridinium ring to form a Bunte salt (organic thiosulfate), which is non-volatile and generally non-toxic.

-

Verification: Check pH. Ensure the solution remains neutral to slightly basic to facilitate the thiosulfate attack.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74827, 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides and High Energy Compounds (General Alkylating Agent Safety Protocols). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bicyclic Piperidine Derivatives via Intramolecular Cyclization of Chloroethylpiperidines

Executive Summary: The Strategic Value of Bicyclic Piperidines

Bicyclic piperidine scaffolds, such as indolizidines and quinolizidines, are privileged structures in medicinal chemistry and natural product synthesis.[1][2] These rigid frameworks are central to a vast array of alkaloids and synthetic compounds with significant pharmacological activities, including antineoplastic, antiviral, and neurological applications.[3][4] The synthesis of these structures from readily available precursors is therefore a critical endeavor for drug discovery programs.

This document provides a detailed guide to a robust and widely applicable method for constructing bicyclic piperidine systems: the intramolecular N-alkylation of N-substituted chloroethylpiperidines. We will delve into the mechanistic underpinnings of this transformation, provide field-tested experimental protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes.

Mechanistic Insight: The Intramolecular SN2 Pathway

The core transformation relies on an intramolecular nucleophilic substitution (SN2) reaction. The piperidine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This ring-closing reaction is a powerful strategy for forming 5- and 6-membered rings fused to the parent piperidine core.

The general mechanism proceeds via the formation of a highly reactive bicyclic aziridinium or azetidinium ion intermediate, which is then trapped or proceeds to the final product.[5][6] The efficiency and regioselectivity of this cyclization are governed by several key factors.

Diagram 1: General Mechanism of Intramolecular N-Alkylation

Caption: Intramolecular SN2 cyclization pathway.

Causality Behind Experimental Choices

-

Choice of Base: The reaction is typically performed in the presence of a non-nucleophilic base. The base serves a dual purpose: it neutralizes the HCl generated during the reaction, driving the equilibrium forward, and in cases where the piperidine nitrogen is protonated (as a salt), it generates the free amine necessary for nucleophilic attack.

-

Potassium Carbonate (K₂CO₃): An excellent choice for general applications. It is inexpensive, moderately strong, and its heterogeneous nature in many organic solvents can prevent side reactions associated with strongly basic conditions.[7]

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base used when a stronger driving force is needed, particularly if the piperidine nitrogen is part of a less nucleophilic system (e.g., adjacent to an electron-withdrawing group). Its use requires strictly anhydrous conditions.

-

Triethylamine (Et₃N) or DIPEA: Organic bases that can act as acid scavengers. They are soluble in most organic solvents, leading to homogeneous reaction mixtures.

-

-

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the substrate. Aprotic polar solvents are ideal as they can stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively.

-

Temperature and Reaction Time: These parameters are interdependent. Most cyclizations proceed efficiently at temperatures ranging from 60 °C to the reflux temperature of the solvent. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the point of completion and avoid decomposition from prolonged heating.

General Protocol for Bicyclic Piperidine Synthesis

This protocol describes a general procedure for the synthesis of a fused bicyclic piperidine system from a suitable N-substituted (2-chloroethyl)piperidine precursor.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Materials & Equipment

-

N-substituted (2-chloroethyl)piperidine hydrochloride (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Step-by-Step Methodology

-

Flask Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted (2-chloroethyl)piperidine hydrochloride (1.0 eq) and finely powdered anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Stir the suspension vigorously and heat to reflux (approx. 82 °C).

-

Scientist's Note: Vigorous stirring is crucial as this is a heterogeneous reaction. The fine powdering of K₂CO₃ increases its surface area and reaction rate.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent system). The disappearance of the starting material typically occurs within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, and wash the filter cake with a small amount of acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the pure bicyclic piperidine derivative.

-

Self-Validation Checkpoint: The purified product should yield clean ¹H and ¹³C NMR spectra consistent with the target bicyclic structure. Mass spectrometry should confirm the expected molecular weight.

-

Protocol Application: Synthesis of Octahydroindolizine

This protocol details the synthesis of the core indolizidine ring system, a common motif in alkaloids like swainsonine.

Precursor Synthesis (If required)

The starting material, 1-(2-chloroethyl)piperidine, can be synthesized from piperidine and 1-bromo-2-chloroethane.

Cyclization Protocol

-

Reactants: 1-(2-chloroethyl)piperidine hydrochloride (5.0 g, 1.0 eq), anhydrous potassium carbonate (15.0 g, 4.0 eq).

-

Solvent: Anhydrous DMF (100 mL).

-

Procedure: Combine the reactants in a 250 mL round-bottom flask. Heat the stirred suspension to 100 °C under a nitrogen atmosphere for 18 hours.

-

Monitoring & Work-up: Follow the general protocol (Section 3.2, steps 4-6).

-

Purification: The crude product is often volatile. Purification can be achieved by careful distillation under reduced pressure or by conversion to a non-volatile salt (e.g., picrate or hydrochloride) followed by recrystallization.

Data Summary & Troubleshooting

The choice of reaction parameters significantly impacts yield and purity. Below is a summary of typical conditions.

| Parameter | Condition 1 (General) | Condition 2 (Forcing) | Rationale & Expected Outcome |

| Base | K₂CO₃ (3 eq) | NaH (1.5 eq) | K₂CO₃ is sufficient for most substrates. NaH is used for less reactive precursors, potentially reducing reaction time but requiring stricter anhydrous conditions. |

| Solvent | Acetonitrile (MeCN) | DMF | MeCN is easy to remove. DMF's higher boiling point allows for increased reaction rates but can be difficult to remove from high-boiling products. |

| Temperature | 80 °C (Reflux) | 100-120 °C | Higher temperatures accelerate the reaction but may increase the formation of elimination byproducts or cause decomposition. |

| Typical Yield | 65-85% | 50-75% | Yields are highly substrate-dependent. Forcing conditions do not always guarantee higher yields due to potential side reactions. |

Troubleshooting Common Issues:

-

Low Yield: May result from incomplete reaction, decomposition, or formation of elimination byproducts (N-vinylpiperidine). Consider using a less-hindered base or a lower reaction temperature for a longer duration. Ensure all reagents and solvents are anhydrous.

-

Polymerization: Over-alkylation can occur if the product is still nucleophilic and reacts with remaining starting material. This can be minimized by using a slow addition of the chloroethylpiperidine to the base suspension.[9]

-

No Reaction: Confirm the structure and purity of the starting material. The chloroethyl moiety may have been eliminated or hydrolyzed during storage. Consider a more forcing solvent/temperature combination.

References

- A Review of the Synthesis of Indolizidine and Quinolizidine Alkaloids. DR-NTU, Nanyang Technological University.

-

Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]

- Synthesis of piperidine and quinolizidine alkaloids. DR-NTU, Nanyang Technological University.

- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. Natural Product Reports, 25(1), 139-172. [Link]

-

Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 237. [Link]

-

Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. [Link]

-

Grygorenko, O. (2014). Piperidine Synthesis. DTIC. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. (2022). [Link]

-

Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. (2024). [Link]

-

Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. PMC. [Link]

-

Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Rasayan Journal of Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. (2023). [Link]

-

Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents. PubMed. (2014). [Link]

-

Main routes to the piperidine cycle synthesis. ResearchGate. [Link]

-

Secondary 3-Chloropiperidines: Powerful Alkylating Agents. PMC. [Link]

-

Intramolecular radical rearrangement reactions of 2-methyleneaziridines: application to the synthesis of substituted piperidines, decahydroquinolines, and octahydroindolizines. PubMed. (2001). [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. [Link]

-

N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry. [Link]

-

A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group, Princeton University. [Link]

-

Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]

-

Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Intramolecular Cyclization. Encyclopedia MDPI. (2023). [Link]

-

Mechanochemical N-alkylation of imides. PMC. [Link]

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 5. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Analytical Characterization of Piperidine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives represent a cornerstone in modern medicinal chemistry and natural product synthesis.[1][2] This six-membered heterocyclic amine is a prevalent structural motif in a multitude of pharmaceuticals and alkaloids, contributing significantly to their biological activity.[3] The precise characterization of these compounds is therefore of paramount importance throughout the drug discovery and development pipeline, from initial synthesis to final quality control.[1][4]

This comprehensive guide provides detailed application notes and validated protocols for the essential analytical techniques employed in the structural elucidation, quantification, and purity assessment of piperidine derivatives. The methodologies discussed herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating piperidine derivatives from complex matrices and for quantifying their presence. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds, combining the separation prowess of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][5] It is particularly well-suited for impurity profiling and quality control of raw materials and synthetic intermediates.[1]

For non-volatile or highly polar piperidine derivatives, a derivatization step is often necessary to enhance volatility and improve chromatographic peak shape.[1] Acylation, for instance, with reagents like pentafluorobenzoyl chloride, effectively caps the polar N-H group, rendering the molecule more amenable to GC analysis.[1] The choice of a capillary column with a specific stationary phase, such as 5.8% phenyl-0.2% vinyl-94% methyl polysiloxane, is critical for achieving optimal separation of closely related derivatives.[6]

Caption: Experimental workflow for GC-MS analysis of piperidine derivatives.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the piperidine derivative.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

-

If derivatization is required, follow a validated procedure. For example, for acylation with pentafluorobenzoyl chloride, add a stoichiometric excess of the reagent in the presence of a non-nucleophilic base (e.g., triethylamine) and heat gently.[1]

-

-

Instrument Parameters:

-

Injector Temperature: 250 °C

-

Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase.

-

Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 230°C at a rate of 20°C/min and held for 10 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 500.[2]

-

-

Data Analysis:

-

Identify the peak corresponding to the piperidine derivative in the total ion chromatogram.

-

Extract the mass spectrum of the peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.[2]

-

Analyze the fragmentation pattern to confirm the structure.

-

| Parameter | Typical Value | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Gradient | Allows for the separation of compounds with a range of boiling points. |

| Ionization Energy | 70 eV | Standard energy for EI to produce reproducible fragmentation patterns. |

| Mass Range | 40-500 m/z | Covers the expected molecular ion and fragment ions of most piperidine derivatives. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of a broad range of piperidine derivatives, especially those that are non-volatile or thermally labile.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.[7]

The choice of a C18 column is standard for RP-HPLC as it provides good retention for a wide range of organic molecules.[7] The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation.[8] For piperidine derivatives lacking a UV chromophore, pre-column derivatization with a UV-active reagent, such as 4-toluenesulfonyl chloride, is necessary for detection by a UV-Vis detector.[7][9] The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be employed to improve the retention of highly polar piperidine compounds on a reversed-phase column.[8]

Caption: Experimental workflow for HPLC analysis of piperidine derivatives.

-

Sample Preparation:

-

Prepare a stock solution of the piperidine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[7]

-

-

Instrument Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% phosphoric acid) and acetonitrile. The exact ratio should be optimized for the specific analyte.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Injection Volume: 10 µL.

-

Detection: UV-Vis at a wavelength of maximum absorbance for the analyte.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

-

Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.[10]

-

| Parameter | Typical Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for good resolution and efficiency in reversed-phase chromatography. |

| Mobile Phase | Water/Acetonitrile with acid | Provides good separation for a wide range of polarities. Acid improves peak shape for basic compounds. |

| Flow Rate | 1.0 mL/min | A common flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection Wavelength | Analyte's λmax | Maximizes sensitivity for the compound of interest. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including piperidine derivatives.[11] Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and stereochemistry of the molecule.

The chair conformation of the piperidine ring leads to distinct signals for axial and equatorial protons in the ¹H NMR spectrum.[12] The chemical shifts and coupling constants of these protons can be used to determine the substitution pattern and relative stereochemistry. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for assigning complex spectra and resolving overlapping signals.[11][12] The choice of deuterated solvent can also be used as a tool to resolve overlapping signals, as aromatic solvents like benzene-d₆ can induce significant chemical shifts.[12]

Caption: Logical workflow for structure elucidation of piperidines using NMR.

-

Sample Preparation:

-

Dissolve 5-10 mg of the piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to identify different proton environments.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms.

-

Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (if necessary):

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range proton-carbon correlations.

-

-

Data Interpretation:

-

Combine all the spectral data to piece together the complete structure of the piperidine derivative.

-

Pay close attention to the chemical shifts and coupling constants of the piperidine ring protons to deduce the conformation and stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of piperidine derivatives.[1] When coupled with a separation technique like GC or HPLC, it provides unequivocal identification. Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing these compounds, often in complex mixtures.[1]

Positive ion mode is typically used for piperidines as the basic nitrogen atom is readily protonated to form [M+H]⁺ ions.[1] Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where the protonated molecule is fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.[1][2] Common fragmentation pathways for piperidine alkaloids include the neutral loss of small molecules like water.[2][13]

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

-

-

Infusion and Ionization:

-

MS and MS/MS Scans:

-

Acquire a full scan mass spectrum (e.g., over m/z 50-1000) to identify the protonated molecule [M+H]⁺.[1]

-

Select the [M+H]⁺ ion as the precursor ion for MS/MS analysis.

-

Apply a range of collision energies with an inert gas (e.g., argon or nitrogen) to induce fragmentation and record the product ion spectra.[1]

-

-

Data Interpretation:

-

Analyze the fragmentation pattern to deduce structural information about the piperidine derivative.

-

Propose fragmentation mechanisms based on the observed neutral losses and fragment ions.[13]

-

X-ray Crystallography for Unambiguous Structure Determination

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[14] For chiral piperidine derivatives, X-ray crystallography can be used to determine the absolute configuration.[15]

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the piperidine derivative. This often requires screening a variety of solvents and crystallization techniques. The conformation of the piperidine ring in the solid state, which can be a chair, boat, or twist-boat, is influenced by the substitution pattern.[15]

Caption: A flowchart illustrating the key stages of X-ray crystallography.

-

Crystallization:

-

Dissolve the purified piperidine derivative in a minimal amount of a suitable solvent.

-

Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final structure.

-

-

Data Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

-

For chiral compounds, determine the absolute configuration.

-

Method Validation

All analytical methods used for the characterization of piperidine derivatives, particularly in a regulatory environment, must be validated to ensure they are fit for their intended purpose.[4] Method validation provides documented evidence that the method is reliable, accurate, and reproducible.[4][10]

Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:[10]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

-

Accuracy: The closeness of the test results to the true value.[10]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10]

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive characterization of piperidine derivatives is a critical undertaking in pharmaceutical research and development. The judicious application of the analytical methods detailed in this guide—from chromatographic separation and spectroscopic elucidation to definitive structural determination by X-ray crystallography—ensures the generation of reliable and accurate data. Adherence to rigorous method validation protocols is paramount for regulatory compliance and for guaranteeing the quality, safety, and efficacy of piperidine-containing therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- Romero, A., et al. (2011). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1127–o1128.

- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.

- Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008.

- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- Veering. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.

- Kato, A. T., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.

- Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Biosynce. (2025, July 7). What are the detection methods for piperidine?.

- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.

- Taylor & Francis Online. (2009, March 9). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 5. biosynce.com [biosynce.com]

- 6. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 11. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

Application Note: Strategic Derivatization of the Aldehyde Group in Piperidine Scaffolds

Executive Summary & Strategic Importance

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s) and Fentanyl (analgesic). The formylpiperidine (piperidine-CHO) moiety serves as a critical linchpin for divergent synthesis. Unlike the stable piperidine ring itself, the aldehyde group is highly reactive, offering a gateway to amines, alkenes, and carboxylic acids.

This guide addresses the specific challenges of derivatizing the aldehyde handle on piperidine scaffolds, specifically focusing on chemoselectivity (avoiding N-deprotection) and configurational stability (preventing epimerization at the

Core Challenges

-

-Epimerization: In 2- and 3-formylpiperidines, the

-

Over-Alkylation: During reductive amination, primary amines can react twice if stoichiometry is uncontrolled.

-

Protecting Group Compatibility: Acidic conditions (e.g., reductive amination) must not cleave the N-Boc or N-Cbz groups.

Divergent Synthesis Workflow

The following decision tree illustrates the primary derivatization pathways available for N-Boc-4-formylpiperidine.

Figure 1: Strategic divergence from the aldehyde hub.[1] Blue: Starting Material; Green: Target Scaffolds.

Module A: Reductive Amination (The "Workhorse" Reaction)

Objective: Synthesis of secondary or tertiary amines from N-Boc-4-formylpiperidine. Standard: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[2]

Why STAB?

Unlike Sodium Cyanoborohydride (toxic, requires pH 3-4) or Sodium Borohydride (too strong, reduces aldehydes to alcohols), STAB (NaBH(OAc)₃) is mild and chemoselective. It reduces the iminium ion faster than the aldehyde, preventing side reactions.

Protocol A1: General Procedure

Reagents:

-

N-Boc-4-formylpiperidine (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv, optional but recommended for unreactive amines)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

-

Imine Formation (Equilibrium Setup):

-

In a flame-dried flask, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

-

Add the amine (1.1 mmol).

-

Crucial: If using a salt form of the amine (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to freebase it in situ.

-

Stir for 15–30 minutes at Room Temperature (RT) under

. -

Checkpoint: If the amine is sterically hindered, add 1 equiv of AcOH to catalyze imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 2–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Self-Validation (QC):

-

TLC: Disappearance of aldehyde (usually less polar).

-

1H NMR: Look for the disappearance of the aldehyde proton (

9.6–9.8 ppm) and the appearance of the

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Add AcOH (1 eq) or use |

| Alcohol Byproduct | Direct reduction of aldehyde | Ensure amine is added before STAB. Use DCE instead of MeOH. |

| Dialkylation | Primary amine is too reactive | Use a large excess of amine (5-10 eq) or switch to stepwise reductive amination (Imine isolation). |

Module B: Wittig Olefination (C-C Bond Extension)

Objective: Installing an alkene handle for further functionalization (e.g., hydrogenation to alkyl chains). Critical Constraint: Base sensitivity. Strong bases can deprotonate the carbamate (Boc) or cause epimerization in 3-formyl variants.

Protocol B1: Safe Olefination

Reagents:

-

Phosphonium salt (e.g.,

) (1.2 equiv) -

Base:

(Potassium tert-butoxide) or -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Ylide Generation:

-

Suspend the phosphonium salt in anhydrous THF at 0°C.

-

Add

dropwise. The solution should turn bright yellow/orange (ylide formation). -

Stir for 30 minutes at 0°C.

-

-

Addition:

-

Dissolve N-Boc-4-formylpiperidine in minimal THF.

-

Add the aldehyde solution dropwise to the ylide at 0°C.

-

Note: For 3-formylpiperidine (chiral), maintain -78°C to prevent racemization.

-

-

Workup:

-

Stir at RT for 2 hours.

-

Quench with saturated

. -

Filter off the Triphenylphosphine oxide (

) precipitate if possible, or remove via column chromatography (it is often difficult to separate).

-

Module C: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Converting the aldehyde to a carboxylic acid without oxidizing other sensitive groups (like sulfides or amines).

Mechanism: Chlorite (

Protocol C1: Buffered Oxidation

Reagents:

-

Sodium Chlorite (

) (1.5 equiv) -

Sodium Dihydrogen Phosphate (

) (1.1 equiv, buffer) -

2-Methyl-2-butene (5-10 equiv, scavenger)

-

Solvent:

-Butanol / Water (3:1)

Step-by-Step Workflow:

-

Preparation:

-

Dissolve the aldehyde in

-BuOH/Water. -

Add 2-methyl-2-butene (scavenger).[3] Critical: This traps the HOCl byproduct which would otherwise cause chlorination side reactions.

-

-

Oxidation:

-

Add

. -

Add

slowly (exothermic). -

Stir at RT for 1–4 hours. The reaction mixture usually turns pale yellow.

-

-

Workup:

-

Acidify to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate.[4]

-

Validation: The product should be soluble in saturated

(base extraction), allowing separation from neutral impurities.

-

Mechanistic Visualization (Reductive Amination)

Understanding the intermediate states ensures better troubleshooting.

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Myers, A. G. (2003). "Reduction with Sodium Triacetoxyborohydride." Harvard Chemistry 115 Handouts.

-

Pinnick, H. W., et al. (1981).

-unsaturated aldehydes." Tetrahedron. (Classic reference for Pinnick conditions). -

Ma, G., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules.

Sources

- 1. psiberg.com [psiberg.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Navigating the Synthesis of Substituted Piperidine Carboxaldehydes: A Guide to Scalable Production

Abstract

Substituted piperidine carboxaldehydes are pivotal intermediates in the synthesis of a multitude of pharmaceutical agents, owing to the prevalence of the piperidine motif in bioactive molecules.[1][2][3] The successful and efficient large-scale production of these aldehydes is therefore a critical step in the drug development pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of substituted piperidine carboxaldehydes. We will delve into the intricacies of common synthetic strategies, focusing on the practical challenges and critical process parameters that ensure a safe, robust, and economically viable manufacturing process. Detailed protocols for established oxidation methods, including Swern and Dess-Martin oxidations, are presented alongside a comparative analysis to aid in method selection.

Introduction: The Significance of Piperidine Carboxaldehydes

The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[1][2] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Consequently, the development of efficient and scalable methods for the synthesis of functionalized piperidine building blocks is of paramount importance to the pharmaceutical industry. Substituted piperidine carboxaldehydes, in particular, serve as versatile precursors for a wide array of further chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures.

The transition from a laboratory-scale synthesis to a multi-kilogram or pilot-plant scale production presents a unique set of challenges. These include managing reaction exotherms, ensuring safe handling of hazardous reagents, controlling impurity profiles, and optimizing purification methods for large quantities of material. This guide aims to provide practical insights and detailed protocols to navigate these challenges effectively.

Synthetic Strategies for the Oxidation of Piperidinemethanols

The most common and direct route to substituted piperidine carboxaldehydes is the oxidation of the corresponding primary alcohols (piperidinemethanols). Several methods are available for this transformation, each with its own set of advantages and disadvantages, particularly in the context of scale-up.

Swern Oxidation: A Low-Temperature Workhorse

The Swern oxidation is a widely employed method for the mild oxidation of primary alcohols to aldehydes.[4][5][6] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine.[4][5]

Mechanism and Rationale: The key to the Swern oxidation's success lies in its mild, low-temperature conditions (typically -78 °C), which minimize over-oxidation to the corresponding carboxylic acid and prevent epimerization of adjacent stereocenters.[4][5][7] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and a protonated base.[5][7]

Scale-Up Considerations:

-

Temperature Control: Maintaining cryogenic temperatures is crucial to prevent the decomposition of the reactive intermediate and the formation of byproducts.[5][6][8] On a large scale, this requires specialized reactors with efficient cooling systems.

-

Reagent Addition: The addition of oxalyl chloride to DMSO is highly exothermic and can lead to a runaway reaction if not controlled carefully. Slow, subsurface addition and vigilant temperature monitoring are essential.

-

Off-Gassing: The reaction generates carbon monoxide and carbon dioxide, as well as the malodorous byproduct dimethyl sulfide.[5] Adequate ventilation and scrubbing systems are mandatory for safe operation.[5]

-

Workup: The workup typically involves quenching with water and extraction. The formation of triethylammonium salts can sometimes complicate phase separations.

Dess-Martin Periodinane (DMP) Oxidation: A Mild and Selective Alternative

The Dess-Martin periodinane (DMP) oxidation offers another mild and highly selective method for converting primary alcohols to aldehydes.[9][10] This hypervalent iodine reagent operates at room temperature and is known for its high functional group tolerance.[9][10]

Mechanism and Rationale: The oxidation proceeds through a ligand exchange on the iodine center, followed by a concerted elimination pathway. The mild, neutral pH conditions make it suitable for sensitive substrates.[9]

Scale-Up Considerations:

-

Cost and Availability: DMP is a relatively expensive reagent, which can be a significant drawback for large-scale syntheses.[9][11]

-

Safety: DMP is potentially explosive, especially under impact or when heated.[9] Careful handling and storage are paramount.

-

Byproduct Removal: The reaction generates iodinane byproducts, which can be challenging to remove on a large scale.[11] Aqueous workups with sodium thiosulfate are often employed to reduce the byproducts to more soluble forms.[11][12]

-

Solubility: The byproducts can sometimes precipitate out of the reaction mixture, making stirring and transfer difficult.[11]

Catalytic Oxidation Methods: A Greener Approach

In recent years, there has been a growing interest in developing catalytic oxidation methods that are more environmentally friendly and cost-effective for large-scale applications.

-

TEMPO-based Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can act as a catalyst in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (bleach) or Oxone.[13] These methods are often highly selective for primary alcohols and can be performed under mild conditions.[13]

-

Aerobic Oxidations: The use of molecular oxygen or air as the terminal oxidant is highly desirable from a green chemistry perspective.[14] Various transition metal catalysts, such as those based on ruthenium or copper, have been developed for the aerobic oxidation of alcohols.[14]

Scale-Up Considerations for Catalytic Methods:

-

Catalyst Cost and Recovery: The cost of the catalyst and the efficiency of its recovery and reuse are critical economic factors.

-

Reaction Kinetics and Mass Transfer: In aerobic oxidations, ensuring efficient mixing and mass transfer of oxygen into the reaction mixture is crucial for achieving good reaction rates and selectivities.

-

Safety: The use of oxygen at elevated temperatures and pressures can create flammable or explosive mixtures. Careful process safety analysis is required.

Detailed Protocols

Protocol 1: Scale-Up Swern Oxidation of N-Boc-4-(hydroxymethyl)piperidine

This protocol describes the oxidation of N-Boc-4-(hydroxymethyl)piperidine to N-Boc-4-formylpiperidine on a multi-gram scale.[15][16][17]

Materials and Equipment:

-

A multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

-

N-Boc-4-(hydroxymethyl)piperidine

-

Oxalyl chloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath or cryocooler

Procedure:

-

Reactor Setup: Set up the reactor under a nitrogen atmosphere and ensure all glassware is thoroughly dried.

-

Initial Charge: Charge the reactor with anhydrous DCM (10 volumes relative to the starting alcohol).

-

Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath or a cryocooler.

-

Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM, maintaining the internal temperature below -65 °C.

-

DMSO Addition: Add anhydrous DMSO (2.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes at -78 °C.

-

Substrate Addition: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, keeping the internal temperature below -65 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching: Slowly add triethylamine (5.0 equivalents) to the reaction mixture, again ensuring the temperature remains below -65 °C. After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Workup: Add deionized water to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-formylpiperidine.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

| Reagent | Molar Eq. | Key Parameters |

| N-Boc-4-(hydroxymethyl)piperidine | 1.0 | Substrate |

| Oxalyl Chloride | 1.5 | Maintain T < -65°C during addition |

| DMSO | 2.2 | Anhydrous |

| Triethylamine | 5.0 | Maintain T < -65°C during addition |

| Dichloromethane | 10 vol | Anhydrous |

Simplified Swern Oxidation Workflow

Caption: Workflow for the Swern oxidation protocol.

Protocol 2: Scale-Up Dess-Martin Periodinane Oxidation of a Substituted Piperidinemethanol

This protocol provides a general procedure for the DMP oxidation of a primary alcohol on the piperidine ring.

Materials and Equipment:

-

A multi-neck round-bottom flask or reactor with a mechanical stirrer and nitrogen inlet.

-

Substituted Piperidinemethanol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reactor Setup: Set up the reactor under a nitrogen atmosphere.

-

Initial Charge: Charge the reactor with the substituted piperidinemethanol (1.0 equivalent) and anhydrous DCM (10 volumes).

-